Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
The synthesis of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by methylation and methoxylation steps . Industrial production methods often employ catalytic processes to enhance yield and efficiency, utilizing catalysts such as PEG-supported sulfonic acid .
Chemical Reactions Analysis
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding and replication . These interactions make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Ciprofloxacin: A quinolone antibiotic with a fluorine atom at the 6-position, enhancing its antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-5-21-15(18)9-8-17-14-11(20-4)7-6-10(19-3)12(14)13(9)16-2/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
VZJFJVUFCYGKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)NC |
Origin of Product |
United States |
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